molecular formula C17H21N5 B5855730 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Cat. No. B5855730
M. Wt: 295.4 g/mol
InChI Key: DOMUNJZMUYAJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the quinazoline family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to bind to the adenosine A1 receptor, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the proliferation of tumor cells by inducing apoptosis. Furthermore, it has been shown to possess analgesic effects by reducing the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine in lab experiments is its potent biological activities. This compound has been shown to possess a diverse range of activities, making it suitable for investigating various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for the study of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One potential area of investigation is its potential use in the treatment of cancer. This compound has been found to possess potent antitumor effects, and further research is needed to determine its efficacy in vivo. Additionally, this compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound with potent biological activities. Its diverse range of activities makes it suitable for investigating various biological processes. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis method of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the reaction of 2-amino-4,6-dimethylquinoline with 2,4,6-trimethylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its various biological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to possess antimicrobial and antifungal properties. Due to its diverse range of activities, this compound has been investigated for its potential use in the treatment of various diseases.

properties

IUPAC Name

4,6-dimethyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-10-6-7-14-13(8-10)12(3)19-15(20-14)21-16-18-11(2)9-17(4,5)22-16/h6-8H,9H2,1-5H3,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMUNJZMUYAJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(C1)(C)C)NC2=NC(=C3C=C(C=CC3=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylquinazolin-2-yl)(4,4,6-trimethyl-4,5-dihydropyrimidin-2-yl)amine

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